CCR2b Chemokine Receptor Antagonism: N-Benzylindole-2-carboxylic Acid Potency Baseline and Substituent Tolerance
In a systematic SAR study of N‑benzylindole‑2‑carboxylic acids as CCR2b receptor antagonists, the unsubstituted 1‑benzyl‑1H‑indole‑2‑carboxylic acid (compound 1) demonstrated an IC₅₀ of 1.7 μM in a CCR2b binding assay [1]. Further SAR revealed that small lipophilic substituents on the benzyl ring (compounds 2–4) were well tolerated across all positions, suggesting that the 2‑methylbenzyl analog would retain or potentially enhance CCR2b affinity relative to the unsubstituted benzyl lead [1]. No direct IC₅₀ for the 2‑methylbenzyl analog has been reported in the primary literature; however, the demonstrated substituent tolerance supports the use of 1‑(2‑methylbenzyl)‑1H‑indole‑2‑carboxylic acid as a viable probe for exploring ortho‑substituent effects on CCR2b antagonism.
| Evidence Dimension | CCR2b receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted active based on SAR series |
| Comparator Or Baseline | 1-Benzyl-1H-indole-2-carboxylic acid: IC₅₀ = 1.7 μM |
| Quantified Difference | Qualitative: small lipophilic substituents (e.g., methyl) on benzyl ring are well tolerated |
| Conditions | CCR2b binding assay; corporate compound collection screening (AstraZeneca, 2004) |
Why This Matters
Establishes a quantitative potency baseline for the N‑benzylindole‑2‑carboxylic acid chemotype; the 2‑methylbenzyl variant is positioned to exploit ortho‑substituent SAR for selectivity optimization in chemokine receptor drug discovery.
- [1] Kettle, J. G., Faull, A. W., et al. (2004) N-Benzylindole-2-carboxylic acids: potent functional antagonists of the CCR2b chemokine receptor. Bioorganic & Medicinal Chemistry Letters, 14(2), 405–408. View Source
